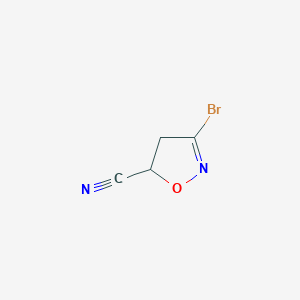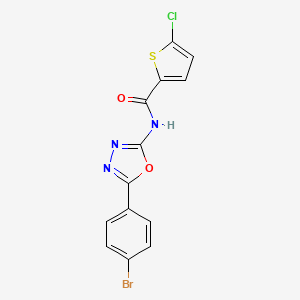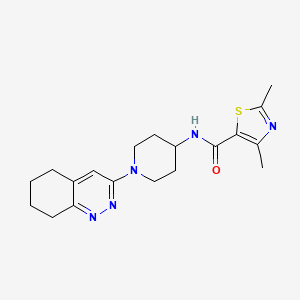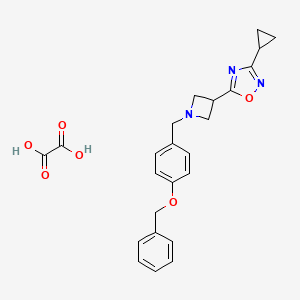![molecular formula C19H15ClFNO3 B2445042 1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797873-40-5](/img/structure/B2445042.png)
1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a spiro compound, which means it has two rings that share a single atom. The rings in this case are a benzofuran ring and a piperidine ring. The benzofuran ring contains a benzene ring fused to a furan ring, and the piperidine ring is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spiro junction, the benzofuran ring, and the piperidine ring. The chloro and fluoro groups attached to the benzoyl group would also add to this complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzofuran ring and the electron-deficient benzoyl chloride group. The piperidine ring could potentially act as a base or nucleophile .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
Spirocyclic compounds, including spiro[isobenzofuran-1(3H),4'-piperidines], and their benzofuran derivatives have been synthesized and evaluated as sigma ligands, demonstrating a selective affinity for sigma 2 binding sites. Studies indicate that the structural factors, especially the N-substituent in these compounds, are critical for their affinity and selectivity towards sigma 1 and sigma 2 receptors. These findings suggest potential applications in neurological research, given the role of sigma receptors in various brain functions and disorders (Moltzen, Perregaard, & Meier, 1995). Additionally, variations in the spirocycle's substituents have shown significant effects on receptor affinity, indicating the importance of molecular structure in targeting sigma receptors effectively (Maier & Wünsch, 2002).
Histone Deacetylase (HDAC) Inhibitors
Spiro[chromane-2,4′-piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and their antiproliferative activities, indicating their potential in cancer therapy. The pharmacokinetic studies suggest improved in vivo activity, making them candidates for further characterization in cancer research (Thaler et al., 2012).
Positron Emission Tomography (PET) Tracers
Spirocyclic piperidine derivatives have been explored as σ1 receptor ligands for positron emission tomography (PET) imaging. These compounds exhibit high σ1 receptor affinity and excellent selectivity, making them suitable for in vivo imaging studies to investigate σ1 receptor distribution and function in the brain. Such studies are crucial for understanding various neurological diseases and developing targeted therapies (Li et al., 2013).
Antifungal Synergy
Spirocyclic compounds have demonstrated potent synergy with fluconazole against Candida albicans, offering a new approach to combat fungal infections. This synergy suggests the potential for developing more effective antifungal treatments, especially against resistant strains, highlighting the importance of spirocyclic compounds in addressing fungal resistance issues (Premachandra et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-(2-chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3/c20-14-6-3-7-15(21)16(14)17(23)22-10-8-19(9-11-22)13-5-2-1-4-12(13)18(24)25-19/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAWKIRKNYCXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-chloro-6-fluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444960.png)
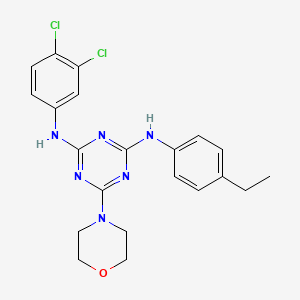
![methyl 2-(2-oxo-2-(phenylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2444963.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)
![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)
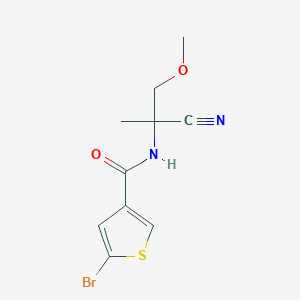
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)
